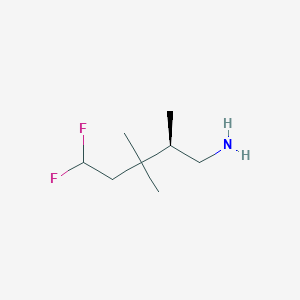
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine, also known as DFMTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DFMTA is a chiral amine that can be synthesized through a simple and efficient method.
Mechanism Of Action
The mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is not fully understood. However, it has been reported that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells by inducing apoptosis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical And Physiological Effects
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells. In vivo studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can reduce tumor growth in mice. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high enantiomeric excess and chemical yield. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also stable under normal lab conditions. However, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has some limitations. It is a toxic compound and should be handled with care. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also expensive compared to other chiral amines.
Future Directions
There are several future directions for research on (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. One direction is to study the mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine in more detail. Another direction is to study the potential of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine as a drug candidate for various types of cancer. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could also be studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could be studied for its potential as a ligand in asymmetric catalysis.
Synthesis Methods
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a chiral amine catalyst. The resulting product is then treated with lithium aluminum hydride to obtain (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. This method has been reported to yield high enantiomeric excess and high chemical yield.
Scientific Research Applications
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been reported to have potential applications in various fields of research. In the field of organic chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been used as a chiral auxiliary in asymmetric synthesis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been used as a ligand in asymmetric catalysis. In the field of medicinal chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been studied for its potential as a drug candidate. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer.
properties
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFLVQUYGAEIU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

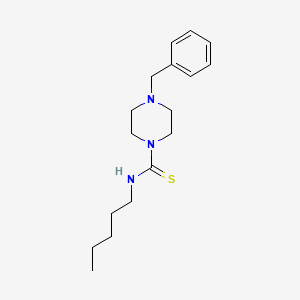
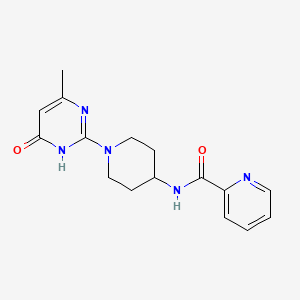
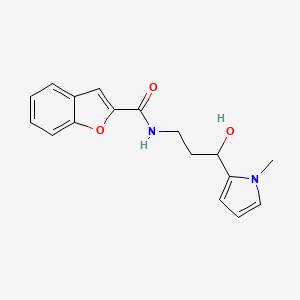
![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)
![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)
![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)
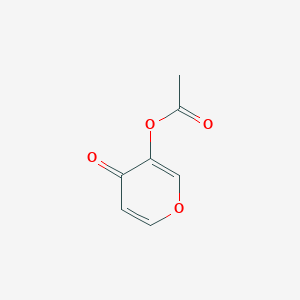
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)
![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)